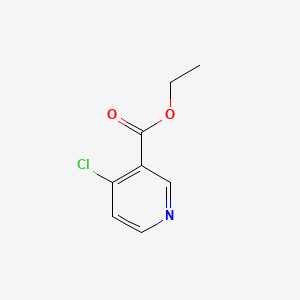

Ethyl 4-Chloronicotinate

説明

特性

IUPAC Name |

ethyl 4-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-5-10-4-3-7(6)9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYWLPMGYBPSRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30556121 | |

| Record name | Ethyl 4-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37831-62-2 | |

| Record name | Ethyl 4-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-chloropyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Esterification of 4-Chloronicotinic Acid

- Reaction: 4-Chloronicotinic acid reacts with ethanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid (pTSA).

- Conditions: Typically refluxed in ethanol under an inert atmosphere.

- Purification: The crude ester is purified by recrystallization from ethanol or methanol to improve purity and remove colored impurities.

- Yield and Purity: Purity can be improved from about 68% to over 90% after recrystallization, although decolorization remains challenging in some cases.

This method is widely used due to its simplicity and availability of starting materials.

Continuous Synthesis via Chlorination and Esterification of Acetoacetates

A more industrially relevant method involves the continuous synthesis of ethyl 4-chloroacetoacetate as a precursor, which can then be converted to this compound:

- Step 1: Chlorination of diketene in solvents like dichloromethane at low temperatures (-15 to 30°C) in a falling film reactor.

- Step 2: Esterification of the chlorinated intermediate with ethanol at controlled temperatures (5-10°C).

- Workup: Neutralization with sodium bicarbonate or carbonate, washing, and distillation to remove solvents and impurities.

- Outcome: The product purity exceeds 99%, with yields above 96.5% (excluding by-products).

This method is advantageous for large-scale production due to its continuous operation and high efficiency.

Chlorination of Lithium Dienolates of 1,3-Dicarbonyl Compounds

- Procedure:

- Formation of lithium dienolates by treating ethyl acetoacetate with n-butyllithium and diisopropylamine in tetrahydrofuran (THF) at 0°C.

- Subsequent chlorination with methyl chlorosulfate at -78°C.

- Quenching with ammonium chloride solution and extraction.

- Result: Formation of ethyl 4-chloroacetoacetate, which can be further transformed into this compound.

- Notes: Requires inert atmosphere and low temperature control for selectivity.

Data Table: Typical Reaction Conditions for Esterification Route

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Esterification | 4-Chloronicotinic acid + Ethanol + pTSA | Reflux (~78°C) | 4–6 hours | Acid catalyst promotes esterification |

| Purification | Recrystallization from ethanol or methanol | Ambient | Until pure | Improves purity from ~68% to >90% |

| Decolorization (optional) | Activated charcoal or filtration | Ambient | Variable | Sometimes difficult to achieve |

Research Findings and Analytical Data

- Purity Improvement: Recrystallization is critical to remove colored impurities and unreacted starting materials. Analytical methods such as HPLC or GC-MS are recommended to monitor purity.

- Spectroscopic Characterization:

- [^1H NMR](pplx://action/followup): Characteristic peaks for pyridine ring protons and ethyl ester moiety confirm structure.

- Mass Spectrometry: Molecular ion peak consistent with C8H8ClNO2.

- X-ray Crystallography: Used in analogues to confirm planar geometry and molecular packing.

- Yield Optimization: Reaction temperature, catalyst loading, and solvent purity significantly affect yield and product quality.

Additional Notes on Related Compounds and Synthetic Routes

- This compound can serve as a precursor for Ethyl 4-amino-6-chloronicotinate through nitration and reduction steps, starting from 4-chloronicotinic acid esters.

- Alternative solvents such as cyclopentyl methyl ether (CPME) have been explored for related esterifications to improve environmental and economic aspects.

Summary Table of Key Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Esterification of 4-chloronicotinic acid | Ethanol, pTSA, reflux | Simple, accessible reagents | Decolorization challenges |

| Continuous chlorination and esterification | Diketene, chlorine, ethanol, falling film reactor | High purity, scalable, continuous | Requires specialized equipment |

| Chlorination of lithium dienolates | n-Butyllithium, diisopropylamine, methyl chlorosulfate | High selectivity, well-defined steps | Low temperature, inert atmosphere |

化学反応の分析

Nucleophilic Aromatic Substitution

The chlorine atom at the 4-position undergoes nucleophilic substitution under specific conditions. This reaction is critical for introducing diverse functional groups:

-

Ammonolysis : Treatment with aqueous ammonia or primary amines in polar solvents (e.g., DMF) at elevated temperatures (80–100°C) replaces the chlorine with an amino group .

-

Alkoxylation : Reaction with alkoxide ions (e.g., sodium methoxide) in methanol yields 4-alkoxy derivatives .

Table 1: Substitution Reactions of Ethyl 4-Chloronicotinate

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| NH₃ (aq) | 80°C, DMF | Ethyl 4-aminonicotinate | 75–85 |

| CH₃ONa | Reflux, MeOH | Ethyl 4-methoxynicotinate | 60–70 |

Palladium-Catalyzed Cross-Coupling Reactions

This compound participates in Suzuki-Miyaura couplings, forming biaryl structures essential in drug discovery. The reaction requires:

-

Catalyst : Pd(dppf)Cl₂ or Pd(PPh₃)₄

-

Ligand : 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Base : K₃PO₄ or Cs₂CO₃

Table 2: Representative Coupling Reactions

| Boronic Acid Partner | Product | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Ethyl 4-phenylnicotinate | 24 | 78 |

| Vinylboronic acid | Ethyl 4-vinylnicotinate | 18 | 65 |

Nitration and Subsequent Functionalization

Nitration introduces a nitro group at the 3-position, enabling further reduction to amines:

-

Nitration : Treat with HNO₃ in H₂SO₄ at 0–5°C to form ethyl 4-chloro-3-nitronicotinate .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl converts the nitro group to an amine, yielding ethyl 3-amino-4-chloronicotinate .

Table 3: Nitration and Reduction Parameters

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Nitro derivative | 80–85 |

| Reduction | H₂ (1 atm), Pd-C, EtOH | Amino derivative | 90–95 |

Ester Group Transformations

The ethyl ester undergoes hydrolysis or reduction:

-

Hydrolysis : NaOH in aqueous ethanol produces 4-chloronicotinic acid .

-

Reduction : LiAlH₄ in THF reduces the ester to 4-chloronicotinyl alcohol .

Electrophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature directs electrophiles to the 3- or 5-positions:

科学的研究の応用

Medicinal Chemistry

Ethyl 4-chloronicotinate has been investigated for its potential as a pharmacophore in drug development. Its structure allows for interactions with biological targets, making it a candidate for the synthesis of new therapeutic agents.

- Case Study : In a study focused on its anticancer properties, this compound exhibited significant cytotoxic effects on various cancer cell lines, indicating its potential as a lead compound in cancer therapy.

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties. In vitro studies demonstrated its effectiveness against several bacterial strains.

- Case Study : A study reported that this compound significantly inhibited the growth of resistant bacterial strains, suggesting its potential use in developing new antibiotics .

Organic Synthesis

As an intermediate in organic synthesis, this compound is utilized to create more complex molecules. Its reactivity allows for various transformations.

- Applications :

- Substitution Reactions : The chlorine atom can be substituted by amines or thiols.

- Reduction Reactions : The ester group can be reduced to form alcohols.

Data Table: Summary of Applications

Recent Advances

Recent studies have highlighted innovative methods for utilizing this compound in asymmetric synthesis and biocatalysis:

作用機序

The mechanism of action of Ethyl 4-Chloronicotinate involves its interaction with specific molecular targets. The chlorine atom and ester group confer unique reactivity, allowing it to participate in various biochemical pathways. For instance, its derivatives may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains. The exact pathways and targets depend on the specific derivative and its intended application.

類似化合物との比較

Table 1: Structural and Physicochemical Properties of Ethyl 4-Chloronicotinate and Analogues

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Hazard Profile |

|---|---|---|---|---|---|

| This compound | 37831-62-2 | C₈H₈ClNO₂ | 185.61 | Cl (4-position), ethyl ester | H314 (Skin corrosion) |

| Mthis compound hydrochloride | 1351479-18-9 | C₇H₇Cl₂NO₂ | 208.04 | Cl (4-position), methyl ester, HCl | Not specified |

| Ethyl 2-chloro-4-iodonicotinate | 2090841-05-5 | C₈H₇ClINO₂ | 295.51 | Cl (2-position), I (4-position) | Not specified |

| Ethyl 4-amino-2-chloronicotinate | 1194341-67-7 | C₈H₉ClN₂O₂ | 200.63 | Cl (2-position), NH₂ (4-position) | Not specified |

| Ethyl 6-(tert-butyl)-4-chloronicotinate | 1416439-99-0 | C₁₂H₁₆ClNO₂ | 241.71 | Cl (4-position), tert-butyl (6-position) | Not specified |

Key Observations :

- Substituent Effects: Ethyl 2-chloro-4-iodonicotinate (CAS 2090841-05-5) replaces the 4-Cl with iodine, increasing molecular weight and polarizability, which may enhance reactivity in cross-coupling reactions . Ethyl 4-amino-2-chloronicotinate (CAS 1194341-67-7) introduces an amino group, enabling nucleophilic reactions (e.g., amide formation) unavailable in the parent compound . Ethyl 6-(tert-butyl)-4-chloronicotinate (CAS 1416439-99-0) incorporates a bulky tert-butyl group, likely improving lipophilicity and altering solubility .

Functional and Application Differences

Hazard and Handling Comparisons

- This compound is classified as corrosive (H314), requiring stringent handling .

- Mthis compound hydrochloride lacks explicit hazard data but shares reactivity risks due to the ester and HCl components .

- Halogenated analogues (e.g., iodine-containing compounds) may pose distinct environmental hazards due to heavier halogen persistence .

生物活性

Ethyl 4-chloronicotinate (C₉H₈ClN₁O₂), a derivative of nicotinic acid, has garnered attention in various fields of research due to its notable biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom at the 4-position of the pyridine ring, along with an ethyl ester group. This unique substitution pattern contributes to its distinct chemical reactivity and biological properties. The compound is often used as an intermediate in organic synthesis, particularly in pharmaceutical development.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound exhibits potential as an enzyme inhibitor, binding to active sites and modulating enzymatic activity. This property is crucial for developing treatments for conditions such as cancer and neurological disorders.

- Receptor Modulation : this compound can influence receptor activity by interacting with specific binding domains, which may lead to alterations in cellular signaling pathways.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound derivatives. For instance, research indicates that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. A study demonstrated that derivatives showed significant cytotoxicity against various cancer cell lines, suggesting their utility in cancer therapeutics.

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. Research indicates that it may protect neuronal cells from oxidative stress-induced damage, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems has been suggested as a mechanism for its neuroprotective effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Ethyl 2-Chloronicotinate | Chlorine at the 2-position | Different reactivity; potential enzyme inhibitors |

| Methyl Nicotinate | Methyl group instead of ethyl | Variations in solubility and activity |

| 4-Chloronicotinic Acid | Non-esterified form | Different solubility; potential applications in agriculture |

Case Studies

Several case studies have explored the biological activities of this compound:

- Cancer Cell Line Studies : A study involving various cancer cell lines showed that this compound derivatives inhibited cell growth significantly compared to control groups. The mechanism involved apoptosis induction through mitochondrial pathways.

- Neuroprotection in Animal Models : In vivo studies using rodent models demonstrated that treatment with this compound reduced neuroinflammation and improved cognitive function following induced oxidative stress.

- Enzyme Inhibition Assays : Various assays have confirmed that this compound can inhibit specific enzymes involved in metabolic pathways associated with disease progression.

Q & A

Q. What are the established synthetic routes for Ethyl 4-Chloronicotinate, and which reagents are critical for achieving optimal yields?

this compound is typically synthesized via multi-step routes involving halogenation and esterification. A common approach involves:

- Step 1 : Chlorination of the pyridine ring at the 4-position using POCl₃ or SOCl₂ under reflux conditions .

- Step 2 : Esterification of the carboxylic acid intermediate with ethanol in the presence of H₂SO₄ as a catalyst .

Critical reagents include POCl₃ (for regioselective chlorination) and anhydrous ethanol (to minimize hydrolysis). Yields are influenced by reaction time (12–24 hours) and temperature control (60–80°C). For derivatives, substituent positioning (e.g., 2-chloro vs. 4-chloro) may require modified conditions .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the molecular structure and purity of this compound?

- ¹H/¹³C NMR : Identify protons and carbons adjacent to the chlorine substituent. The ethyl ester group (-COOEt) shows characteristic peaks: δ ~1.3 ppm (CH₃ triplet) and δ ~4.3 ppm (CH₂ quartet) .

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and C-Cl bond (600–800 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 222.07 (C₈H₉Cl₂NO₂) for the hydrochloride form .

Purity (>98%) is validated via HPLC with UV detection (λ = 254 nm) and GC-MS to detect residual solvents .

Q. What are the recommended storage conditions and handling protocols for this compound to ensure long-term stability in research settings?

- Storage : 2–8°C in airtight, light-resistant containers to prevent hydrolysis and photodegradation .

- Solubility : Prepare stock solutions in anhydrous DMSO (10 mM) for biological assays. Avoid aqueous buffers unless stabilized with co-solvents (e.g., PEG-300) .

- Handling : Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation. For in vivo studies, ensure formulations are sterile-filtered (0.2 µm) .

Advanced Research Questions

Q. What experimental strategies can address contradictions in reported synthetic yields of this compound derivatives across different studies?

Discrepancies in yields (e.g., 50–85%) often arise from:

- Regioselectivity issues : Competing chlorination at the 2- vs. 4-position. Use directing groups (e.g., formyl) or Lewis acids (ZnCl₂) to control reactivity .

- Side reactions : Ester hydrolysis under acidic conditions. Monitor pH and employ scavengers (e.g., molecular sieves) .

- Validation : Compare kinetic data (e.g., reaction progress via TLC/HPLC) across studies. Use Design of Experiments (DoE) to optimize parameters .

Q. How can computational chemistry tools (e.g., DFT calculations) guide the rational design of this compound analogs with enhanced pharmacological properties?

- DFT Studies : Predict electronic effects of substituents on reactivity. For example, electron-withdrawing groups (e.g., -NO₂) at the 6-position increase electrophilicity for nucleophilic substitution .

- Molecular Docking : Screen analogs against target proteins (e.g., kinase enzymes) to prioritize synthesis. Focus on hydrogen-bonding interactions with the ester moiety .

- ADMET Prediction : Use QSAR models to assess bioavailability and toxicity early in design .

Q. What methodological considerations are essential when employing this compound as a precursor in multi-step heterocyclic syntheses for drug discovery?

- Protection/Deprotection : Shield the ester group during ring-forming reactions (e.g., cyclocondensation) using tert-butyl groups .

- Catalysis : Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the 4-chloro position .

- Byproduct Analysis : Characterize intermediates via LC-MS to detect dimerization or over-reduction .

- Scale-Up Challenges : Address exothermicity in chlorination steps using flow chemistry for safer scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。